cis-4-Hydroxy-D-proline
Overview
Description
Mechanism of Action
Target of Action
The primary target of cis-4-Hydroxy-D-proline is D-alanine dehydrogenase . This enzyme plays a crucial role in the metabolism of D-alanine, an essential component of the bacterial cell wall . Additionally, this compound may also interact with the amino acid transporter PAT1 .
Mode of Action
This compound acts as a substrate for D-alanine dehydrogenase, influencing its specificity and kinetics . It may also affect the substrate specificity of the amino acid transporter PAT1 .
Biochemical Pathways
This compound is involved in the metabolism of D-alanine, a process that is crucial for bacterial cell wall synthesis . It is also used in the synthesis of new conformationally restricted PNA adenine monomer and N-Benzyl pyrrolidinyl sordaricin derivatives .
Result of Action
The interaction of this compound with D-alanine dehydrogenase and amino acid transporter PAT1 can influence the metabolism of D-alanine and the transport of amino acids, respectively . This can have downstream effects on bacterial cell wall synthesis and amino acid transport .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Hydroxyproline can be synthesized through the hydroxylation of L-proline. This reaction is catalyzed by the enzyme prolyl hydroxylase, which requires oxygen, iron, and ascorbic acid as cofactors . The reaction takes place in the lumen of the endoplasmic reticulum .
Industrial Production Methods
Industrial production of L-Hydroxyproline often involves microbial fermentation. Engineered strains of Escherichia coli are used to produce L-Hydroxyproline by expressing proline hydroxylase . This method is advantageous due to its high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
L-Hydroxyproline undergoes various chemical reactions, including:
Oxidation: L-Hydroxyproline can be oxidized to form reactive oxygen species.
Reduction: It can be reduced to proline under certain conditions.
Substitution: L-Hydroxyproline can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.
Major Products
Oxidation: Reactive oxygen species and other oxidized derivatives.
Reduction: Proline and other reduced forms.
Substitution: Substituted proline derivatives.
Scientific Research Applications
L-Hydroxyproline has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of pharmaceuticals.
Biology: L-Hydroxyproline is essential for studying collagen structure and function.
Medicine: It is used as a diagnostic marker for bone turnover and liver fibrosis.
Industry: L-Hydroxyproline is used in the production of cosmetics and nutritional supplements.
Comparison with Similar Compounds
L-Hydroxyproline is unique among proline analogs due to its hydroxyl group at the gamma carbon. Similar compounds include:
L-Proline: Lacks the hydroxyl group, making it less effective in stabilizing collagen.
cis-4-Hydroxy-D-proline: An isomer with different stereochemistry, leading to different biological activities.
Azetidine-2-carboxylic acid: A toxic analog that can inhibit protein synthesis.
L-Hydroxyproline’s unique hydroxyl group and its role in collagen stability make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-hydroxypyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMYEEVYMWASQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861573 | |
Record name | 4-Hydroxyproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
Record name | cis-Hydroxyproline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12543 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
18610-59-8, 2584-71-6, 25249-07-4, 49761-17-3, 618-27-9, 3398-22-9, 6912-67-0 | |
Record name | N-Hydroxy-L-proline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018610598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Proline, cis- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524341 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | L-Proline, homopolymer | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122285 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC206304 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206304 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | cis-4-Hydroxy-L-proline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206274 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3398-22-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206273 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxyproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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